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molecular formula C9H11N B183263 1-Phenyl-cyclopropylamine CAS No. 41049-53-0

1-Phenyl-cyclopropylamine

Cat. No. B183263
M. Wt: 133.19 g/mol
InChI Key: OYRBDGKUVUVWRI-UHFFFAOYSA-N
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Patent
US08367689B2

Procedure details

To benzonitrile (1.03 g, 10 mmol) in ether (50 ml) at −70° C. was added Ti(OiPr)4 (3.22 ml, 11 mmol) and EtMgBr (3M in ether, 7.34 mL, 22 mmol) dropwise, the resulting yellow suspension was warmed up to room temperature over 1 h. After stirring for additional 30 min, the dark brown solution was added BF3.Et2O (2.47 mL, 20 mL) at room temperature. The mixture was further stirred for 1 h, and was quenched by 1N HCl (30 mL) and 5N NaOH (30 mL), the suspension was extracted with ether, ether layer was combined, concentrated to give crude residue, which was purified by column (Hexanes/EtOAc, 2:1 to 1:9) to give 1-phenylcyclopropanamine (420 mg).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.22 mL
Type
catalyst
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][CH2:10][Mg+].[Br-].B(F)(F)F.CCOCC>CCOCC.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[C:2]1([C:1]2([NH2:8])[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
7.34 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3.22 mL
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
2.47 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched by 1N HCl (30 mL) and 5N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with ether, ether layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column (Hexanes/EtOAc, 2:1 to 1:9)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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